Ethacridine lactate monohydrate
Overview
Description
Ethacridine lactate monohydrate, also known as Acrinol, is an aromatic organic compound based on acridine . Its formal name is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate . It forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . It is primarily used as an antiseptic in solutions of 0.1% .
Synthesis Analysis
Ethacridine lactate monohydrate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The synthesis of these nanocarriers was confirmed using Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (PXRD), a thermogravimetric analysis (TGA), zetasizer, and a morphological analysis using Scanning Electron Microscopy and Atomic Force Microscopy .Molecular Structure Analysis
The molecular formula of Ethacridine lactate monohydrate is C18H23N3O5 . It has a molecular weight of 361.398 g/mol .Chemical Reactions Analysis
Ethacridine lactate monohydrate has been used in the formation of antibacterial nanocomposites . It was loaded onto functionalized graphene oxide, which was first functionalized with glucosamine .Physical And Chemical Properties Analysis
Ethacridine lactate monohydrate forms yellow crystals from 90% EtOH/Et2O . Its solubility in H2O is 15% at 25o and 9% at 100o . Its solutions have a yellow fluorescence which is stable on boiling .Scientific Research Applications
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Antibacterial Properties
- Field : Medical Biology
- Application : Ethacridine lactate is used in combination with sulfamethoxazole to create functionalized graphene oxide nanocomposites with antibacterial properties .
- Method : Graphene oxide is first functionalized with glucosamine, which as a carbohydrate moiety can render hydrophilic and biocompatible characters to the GO surface, and subsequently loaded with ethacridine lactate and sulfamethoxazole .
- Results : The resulting nanoformulations had distinct, controllable physiochemical properties and were tested against a range of bacterial isolates .
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Spectrophotometric Analysis
- Field : Analytical Chemistry
- Application : Ethacridine lactate is used in the development and validation of novel spectrophotometric methods for its determination in bulk .
- Method : The developed methods are based on the formation of colored species by treating with Folin-Ciocalteau reagent (Redox reaction), 3-methyl 2-benzathiazolinone hydrazone in the presence of Ferric chloride (Oxidative coupling), or 1, 10 Phenanthroline in presence of Ferric chloride (Oxidation followed by complexation) .
- Results : These methods were extended to the analysis of pharmaceutical preparations and results are compound with the reference method (USP) .
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Bioactivity and Structure-Function Analysis
- Field : Biochemistry
- Application : Ethacridine lactate is used in bioactivity, structure and function analysis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Antiseptic and Abortifacient Activities
- Field : Pharmacology
- Application : Ethacridine is used as an antiseptic and also as an agent for second trimester abortion .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Ethacridine intercalates DNA, increases levels of prostaglandin E (PGE), decreases excretion of estriol, and can induce fetal death in pregnant females .
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ELISA and SDS
- Field : Biochemistry
- Application : Ethacridine lactate monohydrate is used in Enzyme-Linked Immunosorbent Assay (ELISA) and Sodium Dodecyl Sulfate (SDS) applications .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Antiseptic
- Field : Pharmacology
- Application : Ethacridine lactate monohydrate is primarily used as an antiseptic in solutions of 0.1%. It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci, but ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Intraamniotic Injection for Second-Trimester Induction of Labor
- Field : Obstetrics
- Application : Ethacridine lactate monohydrate is used as an agent for second trimester abortion . Up to 150 ml of a 0.1% solution is instilled extra-amniotically using a foley catheter .
- Method : After 20 to 40 hours, ‘mini labor’ ensues . In China, an intra-amniotic method has also been used .
- Results : Ethacridine as an abortifacient is found to be safer and better tolerated than 20% hypertonic saline .
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Antibacterial Activities
properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPHMYJRNWPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
Record name | Ethacridine lactate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046274 | |
Record name | Ethacridine lactate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacridine lactate monohydrate | |
CAS RN |
6402-23-9 | |
Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6402-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacridine lactate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethacridine lactate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethacridine lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHACRIDINE LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5IL571C1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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